

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroisophthalonitrile

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Compound of Interest

Compound Name: 4-Fluoroisophthalonitrile

Cat. No.: B077080

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoroisophthalonitrile

4-Fluoroisophthalonitrile (4-FIPN) is a halogenated aromatic dinitrile that holds significant potential as a versatile building block in synthetic chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and two nitrile groups on a benzene ring, make it a compound of interest in the development of novel materials and pharmaceuticals. The strategic placement of the fluorine atom can profoundly influence the molecule's reactivity, metabolic stability, and binding interactions, making it a valuable precursor in medicinal chemistry for the design of new therapeutic agents.^{[1][2][3]} This guide provides a comprehensive overview of the core physicochemical properties of **4-Fluoroisophthalonitrile**, outlines experimental protocols for their determination, and discusses its potential applications, thereby serving as a critical resource for researchers engaged in its use.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **4-Fluoroisophthalonitrile** is paramount for its effective handling, characterization, and application in synthetic endeavors.

Property	Value	Source
Chemical Name	4-Fluoroisophthalonitrile	N/A
Synonyms	4-Fluoro-1,3-benzenedicarbonitrile	N/A
CAS Number	13519-90-9	
Molecular Formula	C ₈ H ₃ FN ₂	
Molecular Weight	146.12 g/mol	
Appearance	White to off-white solid/powder	
Melting Point	93-96 °C	
Boiling Point	Not experimentally determined in available literature.	N/A
Density	~1.23 g/cm ³	

Note on Isomers: It is crucial to distinguish **4-Fluoroisophthalonitrile** from its isomer, 5-Fluoroisophthalonitrile (CAS Number: 453565-55-4), as their differing substitution patterns will result in distinct physicochemical properties and reactivity.

Spectroscopic Characterization: A Guide to Structural Elucidation

While a comprehensive, publicly available spectral dataset for **4-Fluoroisophthalonitrile** is not readily found, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. These data are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to be complex due to second-order coupling effects, which are common in substituted aromatic systems. The aromatic region should display multiplets corresponding to the three protons on the benzene ring. The chemical

shifts and coupling constants will be influenced by the electron-withdrawing nature of the fluorine and nitrile groups.

- ^{13}C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. It is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, unless there is accidental peak overlap. The carbons attached to the fluorine and nitrile groups will exhibit characteristic chemical shifts and coupling with the fluorine atom (^1JCF , ^2JCF , etc.). Carbons directly bonded to fluorine will appear as doublets with large coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluoroisophthalonitrile** will be characterized by several key absorption bands that are indicative of its functional groups.

Functional Group	Expected Wavenumber (cm^{-1})	Vibration Mode
$\text{C}\equiv\text{N}$ (Nitrile)	2240-2220	Stretching
C-F (Aryl Fluoride)	1250-1120	Stretching
$\text{C}=\text{C}$ (Aromatic)	1600-1450	Stretching
C-H (Aromatic)	3100-3000	Stretching

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **4-Fluoroisophthalonitrile**. Under electron ionization (EI), the molecular ion peak (M^+) is expected at an m/z corresponding to its molecular weight (146.12). Common fragmentation pathways for aromatic nitriles may include the loss of HCN (m/z 27) or the cyano radical ($\cdot\text{CN}$, m/z 26).

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of **4-Fluoroisophthalonitrile**.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for the synthesis, characterization, and property determination of **4-Fluoroisophthalonitrile**.

Melting Point Determination

The melting point of **4-Fluoroisophthalonitrile** can be accurately determined using a digital melting point apparatus.

Protocol:

- Finely powder a small amount of dry **4-Fluoroisophthalonitrile**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
- Observe the approximate melting range.
- Allow the apparatus to cool to at least 20 °C below the observed melting point.
- Prepare a new sample and heat at a slower rate (1-2 °C per minute) through the expected melting range.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination (Under Reduced Pressure)

Given that **4-Fluoroisophthalonitrile** is a solid at room temperature and likely has a high boiling point, distillation under reduced pressure is the recommended method to avoid decomposition.

Protocol:

- Place a small amount of **4-Fluoroisophthalonitrile** (2-3 mL, if molten) in a small-scale distillation apparatus equipped with a vacuum adapter.
- Introduce a magnetic stir bar or boiling chips.
- Attach the apparatus to a vacuum pump with a manometer to monitor the pressure.
- Slowly evacuate the system to the desired pressure.
- Begin heating the distillation flask gently with a heating mantle.
- Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, ensuring a steady distillation rate.
- Record the pressure at which the boiling point is measured.
- Use a nomograph to correct the observed boiling point to standard atmospheric pressure if required.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for reaction setup, purification, and formulation.

Protocol:

- Label a series of small vials, one for each solvent to be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethylformamide, dimethyl sulfoxide).
- Add a pre-weighed amount of **4-Fluoroisophthalonitrile** (e.g., 10 mg) to each vial.
- Add a measured volume of the solvent (e.g., 1 mL) to each vial.
- Vortex each vial for 30 seconds.
- Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration.

- If the solid has not dissolved, gently warm the vial and observe any changes in solubility.
- For a more quantitative measure, continue adding small, measured volumes of the solvent until the solid completely dissolves, allowing for the calculation of an approximate solubility in mg/mL or mol/L.

Reactivity and Handling

Chemical Reactivity

The chemical reactivity of **4-Fluoroisophthalonitrile** is dictated by its functional groups. The nitrile groups can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in cycloaddition reactions. The aromatic ring is activated towards nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group, particularly when activated by the electron-withdrawing nitrile groups. This makes 4-FIPN a useful precursor for the synthesis of more complex substituted aromatic compounds.

Safety and Handling

4-Fluoroisophthalonitrile is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Applications in Research and Drug Development

The unique structural features of **4-Fluoroisophthalonitrile** make it a valuable intermediate in several areas of chemical research and development.

Synthesis of Phthalocyanines

Phthalonitriles are key precursors in the synthesis of phthalocyanines, a class of macrocyclic compounds with applications as dyes, pigments, and in photodynamic therapy. The fluorine substituent in 4-FIPN can be used to tune the electronic properties and solubility of the resulting phthalocyanine.

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.^{[1][2][3]} The fluorinated aromatic nitrile scaffold of 4-FIPN can be elaborated into a variety of heterocyclic systems and other functionalized molecules of medicinal interest. The nitrile groups can serve as handles for further chemical transformations or act as bioisosteres for other functional groups.

Conclusion

4-Fluoroisophthalonitrile is a chemical intermediate with a promising profile for applications in materials science and drug discovery. This guide has provided a detailed overview of its known physicochemical properties and established protocols for their experimental determination. A thorough understanding of these characteristics is essential for any researcher intending to utilize this versatile building block in their synthetic endeavors. As research into fluorinated organic compounds continues to expand, the importance of well-characterized precursors like **4-Fluoroisophthalonitrile** will undoubtedly grow.

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